Potency vs. LDHA: AZ-33 Shows Sub-Micromolar Inhibition, Distinct from Weaker Early Probes
AZ-33 inhibits recombinant human LDHA with an IC₅₀ of 0.5 µM . This potency is orders of magnitude greater than the classic LDHA inhibitor oxamate (IC₅₀ ~ 50-100 µM) and represents a significant improvement over the first-generation probe NHI-2 (IC₅₀ = 14.7 µM) [1]. However, it is considerably less potent than advanced inhibitors like GSK2837808A (IC₅₀ = 2.6 nM) .
| Evidence Dimension | Inhibitory Potency (IC₅₀) against recombinant human LDHA |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 µM |
| Comparator Or Baseline | NHI-2: IC₅₀ = 14.7 µM; GSK2837808A: IC₅₀ = 2.6 nM; Sodium Oxamate: IC₅₀ ~ 50-100 µM |
| Quantified Difference | AZ-33 is 29-fold more potent than NHI-2, but 192-fold less potent than GSK2837808A. |
| Conditions | NADH competition assay using recombinant human LDHA |
Why This Matters
This intermediate potency positions AZ-33 as a robust tool for biochemical assays where extreme potency is not required, potentially avoiding the off-target risks associated with picomolar inhibitors.
- [1] Granchi, C., Roy, S., Giacomelli, C., et al. Discovery of N-Hydroxyindole-based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. J. Med. Chem. 2011, 54(6), 1599-1612. View Source
